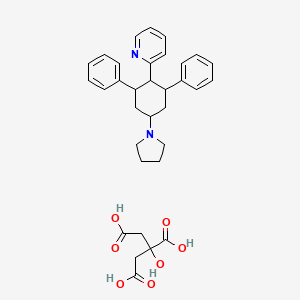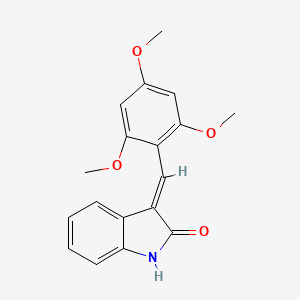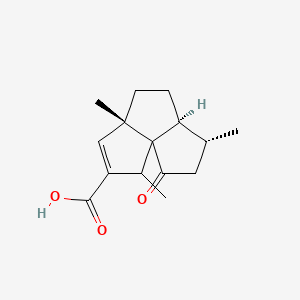
R406
Overview
Description
R406 is the active metabolite of fostamatinib, a spleen tyrosine kinase inhibitor. It is primarily used in the treatment of chronic immune thrombocytopenia, an autoimmune disorder characterized by low platelet counts. This compound has shown significant potential in various therapeutic applications due to its ability to inhibit spleen tyrosine kinase, a key enzyme involved in immune cell signaling .
Mechanism of Action
Target of Action
R406, also known as Tamatinib Besylate or this compound Benzenesulfonate, is primarily targeted towards the spleen tyrosine kinase (Syk) . Syk plays a crucial role in both innate and adaptive immunity . In addition to Syk, this compound has also been cited as an inhibitor of the Flt-3 and Ret tyrosine kinases .
Mode of Action
This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It potently inhibits Syk kinase activity in vitro with an IC50 of 41 nM . This inhibition of Syk signaling by this compound selectively abrogates inflammasome activation .
Biochemical Pathways
The inhibition of Syk by this compound impacts the FcγR-mediated signal transduction and inflammatory propagation . This makes Syk a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma . This compound was shown to attenuate autoantibody-induced arthritis in mice .
Pharmacokinetics
This compound is designed as a prodrug and undergoes cleavage of its active moiety in the intestine . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota . As this compound strongly inhibits the breast cancer resistance protein, the interaction with those substrates, particularly statins, should be carefully monitored .
Result of Action
The inhibition of Syk by this compound leads to a reduction in immune complex-mediated inflammation . It has been shown to induce significant apoptosis in cancers displaying Syk over-expression . Interestingly, this compound selectively abrogates Syk-dependent NLRP3 inflammasome activation by C.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound was almost halved in patients with a heavy body weight . Therefore, the exposure-efficacy study for suitable dosing should be continued with post-marketing data . Additionally, this compound exposure significantly correlated with the incidence of hypertension . Even though the influence of elevated exposure on other toxicities, including diarrhea and neutropenia, is still unclear, careful management is required with dose escalation to avoid toxicity-related discontinuation .
Biochemical Analysis
Biochemical Properties
R406 binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It interacts with enzymes such as Syk, Flt-3, and Ret tyrosine kinases . Because Syk plays an important role in FcγR-mediated signal transduction and inflammatory propagation, this compound is considered a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma .
Cellular Effects
This compound has remarkable cytotoxicity against glioma stem cells (GSCs) but not normal neural stem cells . It significantly inhibits neurosphere formation and triggers apoptosis in GSCs . This compound induces a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) and subsequently production of excess ROS in GSCs . It also sensitizes multidrug resistant (MDR) variants to paclitaxel in a dose-dependent manner resulting from the inhibition of the ABCB1/P-glycoprotein (P-gp) drug transporter .
Molecular Mechanism
The anti-GSC effect of this compound is due to the disruption of Syk/PI3K signaling in Syk-positive GSCs and PI3K/Akt pathway in Syk-negative GSCs . This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It also modulates resistance to other known P-gp substrates .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C. Resuspended product is stable for 6 months when properly stored .
Dosage Effects in Animal Models
In animal models, treatment with this compound was shown to be safe and effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . The models responded favorably to treatment so the study progressed to Phase 2 trials involving humans .
Metabolic Pathways
This compound is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Transport and Distribution
This compound is a substrate of P-glycoprotein, whereas fostamatinib and this compound inhibit breast cancer resistance protein with high intestinal concentration/IC50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .
Preparation Methods
Synthetic Routes and Reaction Conditions: R406 is synthesized through a multi-step chemical processThe key steps involve the formation of a pyrido[3,2-b]-1,4-oxazin-3(4H)-one core, followed by the attachment of a 5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions: R406 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups to enhance its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities .
Scientific Research Applications
R406 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study spleen tyrosine kinase inhibition.
Biology: Investigated for its effects on immune cell signaling and function.
Industry: Employed in the development of new therapeutic agents targeting spleen tyrosine kinase.
Comparison with Similar Compounds
Fostamatinib: The prodrug of R406, which is converted to this compound in the body.
R788: Another spleen tyrosine kinase inhibitor with similar properties.
R406A: A related compound with slight structural modifications.
Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .
Properties
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841290-81-1 | |
| Record name | R 406 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of R406?
A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].
Q2: How does this compound interact with SYK?
A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].
Q3: What are the downstream effects of this compound-mediated SYK inhibition?
A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:
- B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
- Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
- Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].
Q4: Does this compound affect other signaling pathways?
A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].
Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?
A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].
Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?
A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].
Q7: Does this compound affect platelet function in the context of thrombosis?
A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].
Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?
A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].
Q9: Can this compound be combined with other therapies for enhanced efficacy?
A9: this compound exhibits synergy with:
- ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
- Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
- Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].
Q10: Is there any information available regarding the spectroscopic data for this compound?
A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.
Q11: Have any computational chemistry studies been conducted on this compound?
A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.
Q12: What is the pharmacokinetic profile of this compound in humans?
A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].
Q13: Does hepatic or renal impairment affect this compound exposure?
A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].
Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?
A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:
- Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
- Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
- Animal models:
- Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].
- Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].
- Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].
Q15: Are there any biomarkers associated with this compound sensitivity?
A15: Several potential biomarkers have been linked to this compound sensitivity:
- DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].
- GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].
Q16: What is known about the toxicology and safety profile of this compound?
A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.
Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?
A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:
- BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
- PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].
Q18: What are the key milestones and historical context surrounding the research and development of this compound?
A18: Key milestones in the this compound research trajectory include:
- Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].
- Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
- Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)

